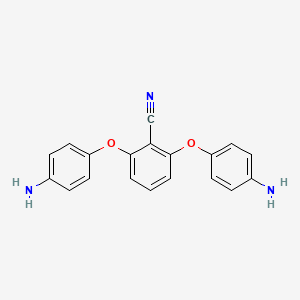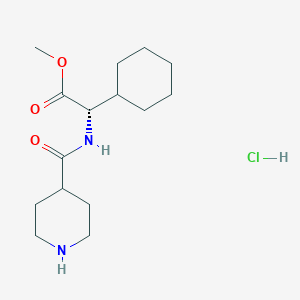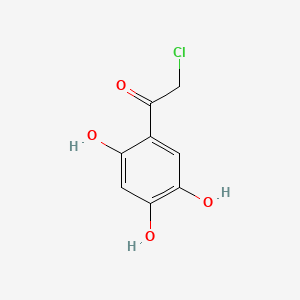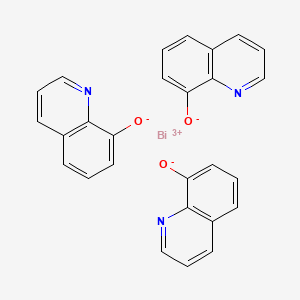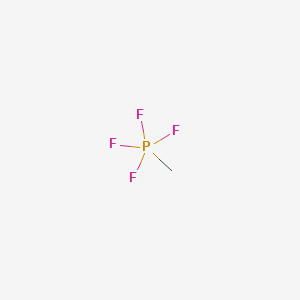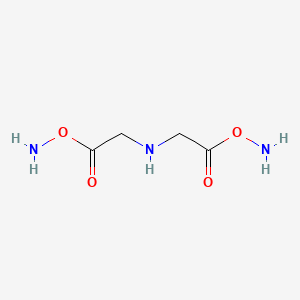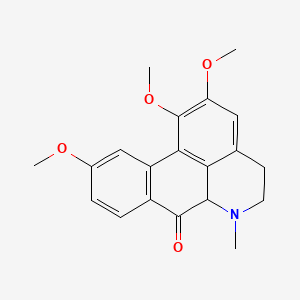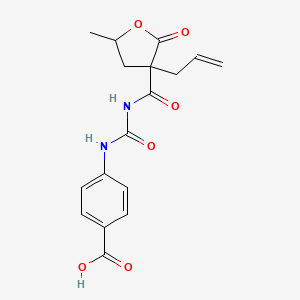
((E)-3-Chloro-1-methyl-propenyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((E)-3-Chloro-1-methyl-propenyl)-benzene: is an organic compound characterized by the presence of a benzene ring substituted with a (E)-3-chloro-1-methyl-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene typically involves the reaction of benzene with (E)-3-chloro-1-methyl-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((E)-3-Chloro-1-methyl-propenyl)-benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: ((E)-3-Chloro-1-methyl-propenyl)-benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which ((E)-3-Chloro-1-methyl-propenyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atom can participate in halogen bonding, influencing the activity of target molecules. Additionally, the propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological pathways.
Comparison with Similar Compounds
- ((E)-3-Bromo-1-methyl-propenyl)-benzene
- ((E)-3-Iodo-1-methyl-propenyl)-benzene
- ((E)-3-Fluoro-1-methyl-propenyl)-benzene
Comparison: While ((E)-3-Chloro-1-methyl-propenyl)-benzene shares structural similarities with its bromo, iodo, and fluoro analogs, it is unique in its reactivity and stability. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity, while the fluoro analog may offer greater stability but lower reactivity.
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI Key |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\CCl)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
